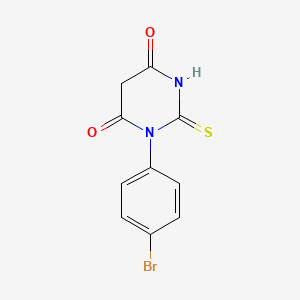![molecular formula C17H17FN2O2 B5799071 2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5799071.png)
2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly referred to as FGIN-1-27 and is used in scientific research for its potential therapeutic effects.
Wirkmechanismus
FGIN-1-27 acts as a dopamine D3 receptor antagonist, which blocks the binding of dopamine to this receptor. This results in an increase in dopamine release, which can improve motor function in Parkinson's disease. FGIN-1-27 also acts as a sigma-1 receptor agonist, which has been shown to have neuroprotective effects and reduce symptoms of depression and schizophrenia.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which can improve motor function in Parkinson's disease. FGIN-1-27 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. Additionally, FGIN-1-27 has been shown to induce apoptosis in cancer cells, which can potentially be used in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using FGIN-1-27 in lab experiments is its specificity for dopamine D3 receptors and sigma-1 receptors, which allows for more targeted studies. However, one limitation is its low solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for research on FGIN-1-27. One area of interest is its potential use in combination therapy for Parkinson's disease, as it has been shown to improve motor function when used in combination with other drugs. Another area of interest is its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, further studies are needed to investigate its potential therapeutic effects in other diseases, such as schizophrenia and depression.
Synthesemethoden
The synthesis of FGIN-1-27 involves the reaction of 4-fluorobenzoyl chloride with N-isopropyl-2-aminobenzamide in the presence of a base. The resulting compound is then purified through column chromatography to obtain FGIN-1-27 in its pure form.
Wissenschaftliche Forschungsanwendungen
FGIN-1-27 has been extensively studied for its potential therapeutic effects in various diseases, including Parkinson's disease, schizophrenia, and depression. It has been shown to act as a dopamine D3 receptor antagonist and a sigma-1 receptor agonist, which are both implicated in these diseases. FGIN-1-27 has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)19-17(22)14-5-3-4-6-15(14)20-16(21)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIMVARHDIPFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7177785 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)




![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)


![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)

![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5799087.png)
![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)